Purprogenin

Description

Historical Context of Digitanol Glycoside and Aglycone Research

The research into digitanol glycosides and their corresponding aglycones boasts a rich historical background, significantly influenced by the study of plants such as Digitalis purpurea (foxglove). The therapeutic use of Digitalis in heart therapy was notably introduced by Scottish physician William Withering in 1785. nih.gov Early investigations into these compounds recognized their profound physiological activities. nih.gov

The biosynthesis of cardiac glycosides, a class to which digitanol glycosides belong, has been traced back to early tracer studies. As early as 1948, radioactive digitoxin (B75463) was prepared by growing Digitalis purpurea in an atmosphere of C14O2, indicating an interest in their biogenetic pathways. nih.gov Prominent figures like Charles W. Shoppee were instrumental in advancing research on the steroid family of organic compounds, including digitanol glycosides and aglycones. nih.gov

Aglycones are defined as the non-sugar portion of a glycoside molecule. vulcanchem.comuni.lu They are often the part responsible for the biological activity of the compound, with the sugar moiety influencing properties like solubility and transport. nih.govvulcanchem.com Historically, the isolation and structural elucidation of these aglycones were crucial steps in understanding the full spectrum of compounds found in medicinal plants. nih.gov

Academic Significance of Purprogenin Investigation within Steroid Biochemistry

This compound is classified as a C21-steroid of the pregnenolone (B344588) type and is an aglycone. mpg.delabsolu.ca It was isolated from the water-soluble fraction of the leaves of Digitalis purpurea L. mpg.delabsolu.ca Upon hydrolysis, a related glycoside, purpronin, yields this compound along with three molecules of d-digitoxose. mpg.delabsolu.ca The structure of this compound itself was reported in 1967. Further research has shown its structural relationship to other compounds, such as digacetigenin, from which digacetigenone 3-acetate can also be obtained from this compound.

The investigation of compounds like this compound holds academic significance within steroid biochemistry due to several factors. Steroids are a broad class of organic compounds characterized by a distinct four-fused-ring molecular configuration. They serve critical biological functions as signaling molecules, such as hormones, and as essential components of cell membranes, influencing membrane fluidity. Research in steroid biochemistry encompasses understanding their complex structures, biosynthetic pathways, metabolism, and their diverse roles across various organisms. The study of plant-derived steroids, including C21-steroids like this compound, contributes to the comprehensive knowledge of steroid diversity and their natural occurrence.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10005-77-3 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13R,14S,15S,17S)-17-acetyl-3,14,15-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H30O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h4,13-16,18,23,25-26H,5-10H2,1-3H3/t13-,14+,15+,16-,18-,19-,20-,21+/m0/s1 |

InChI Key |

BCXDCCMNJODXDN-LDLFOAAXSA-N |

SMILES |

CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@H]([C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |

Canonical SMILES |

CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Purprogenin and its Glycoside Precursors

The primary botanical source for this compound and its corresponding glycosides, Purpronin and Purpnin, is the plant species Digitalis purpurea L., commonly known as the purple foxglove.

Digitalis purpurea L., a member of the Plantaginaceae family, is a biennial or short-lived perennial plant native to most of temperate Europe. The leaves of this plant are rich in a variety of cardiac glycosides, including the precursors to this compound. These glycosides play a significant role in the plant's defense mechanisms.

Extraction and Initial Purification of Purpronin and Purpnin Glycosides

The initial step in obtaining this compound involves the extraction of its glycoside precursors, Purpronin and Purpnin, from the dried and powdered leaves of Digitalis purpurea. This process typically employs polar solvents to effectively isolate these compounds.

Commonly used extraction techniques include:

Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

Soxhlet Extraction: Continuous extraction with a hot solvent.

Ultrasonication: Using ultrasonic waves to enhance the extraction process.

The choice of solvent is crucial for efficient extraction. Ethanol and methanol, often in aqueous solutions (e.g., 70% ethanol), are frequently used due to their ability to dissolve the glycosides.

Following extraction, the crude extract undergoes initial purification steps to remove unwanted substances like chlorophyll and other plant pigments. This may involve techniques such as liquid-liquid extraction or precipitation. Further purification to isolate Purpronin and Purpnin can be achieved using chromatographic methods, such as column chromatography.

Aglycone Generation via Hydrolysis Techniques

Once the glycoside precursors, Purpronin and Purpnin, are isolated, the final step is to cleave the sugar moieties to yield the aglycone, this compound. This is achieved through hydrolysis, which can be carried out using either acidic or enzymatic methods. Upon hydrolysis, both Purpronin and Purpnin yield this compound and three molecules of D-digitoxose.

Acid Hydrolysis: This method involves heating the glycosides with a dilute mineral acid, such as hydrochloric acid (HCl). The acid catalyzes the cleavage of the glycosidic bonds. Careful control of reaction conditions, including acid concentration, temperature, and reaction time, is necessary to ensure complete hydrolysis without causing degradation of the aglycone.

Enzymatic Hydrolysis: Specific enzymes can also be used to hydrolyze the glycosidic linkages. This method offers the advantage of being highly specific and proceeding under milder conditions, which can help to prevent the formation of artifacts.

After hydrolysis, this compound, being an aglycone, is typically less soluble in water and can be separated from the aqueous solution containing the sugars by extraction with an organic solvent.

Interactive Data Table: Glycoside Precursors of this compound

| Glycoside | Botanical Source | Aglycone Product of Hydrolysis | Sugar Moiety Released upon Hydrolysis |

| Purpronin | Digitalis purpurea L. | This compound | 3 molecules of D-digitoxose |

| Purpnin | Digitalis purpurea L. | This compound | 3 molecules of D-digitoxose |

Structural Elucidation and Stereochemical Analysis

Elucidation of Purprogenin's C21-Steroid Skeleton

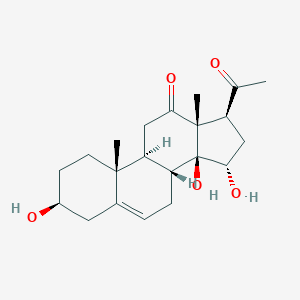

This compound possesses a C21-steroid skeleton, which is characteristic of pregnane-type steroids. Its full chemical name has been established as 3β,14β,15α-trihydroxypregn-5-ene-12,20-dione. acs.org This nomenclature indicates a core pregnane (B1235032) structure, a 21-carbon steroid framework, with specific functional groups and stereochemical orientations:

Pregnane Skeleton: This foundational structure consists of a tetracyclic system of four fused rings (three six-membered, A, B, C, and one five-membered, D). jst.go.jp

Hydroxyl Groups: Hydroxyl (-OH) groups are present at the 3β, 14β, and 15α positions. The Greek letters (β and α) denote their stereochemical orientation relative to the plane of the steroid nucleus.

Ketone Groups: Ketone (C=O) functionalities are located at positions 12 and 20.

Double Bond: A double bond is situated between carbons 5 and 6 (Δ5-ene).

This precise arrangement of atoms and functional groups defines this compound's unique identity within the complex class of plant steroids.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The determination and confirmation of this compound's structure have extensively utilized advanced spectroscopic methods, providing detailed insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), is indispensable for the structural elucidation of complex organic molecules like steroids. While specific NMR spectra for this compound itself are not widely detailed in general literature, studies on its parent glycoside, purpronin, from which this compound is derived, have utilized PMR and CMR data. rsc.org

For a C21-steroid like this compound, NMR would provide critical information:

¹H NMR: Characteristic signals would be observed for the angular methyl groups (C-18 and C-19), which typically appear as sharp singlets at distinct chemical shifts. Protons adjacent to hydroxyl groups or carbonyls would show downfield shifts. The vinylic proton (at C-6, due to the Δ5 double bond) would also appear in a characteristic region, often as a multiplet. Coupling patterns between adjacent protons would help confirm the connectivity and relative stereochemistry of the hydroxyl groups and the ring junctions.

¹³C NMR: The ¹³C NMR spectrum would reveal the presence of 21 distinct carbon signals. The carbonyl carbons (C-12 and C-20) would resonate significantly downfield (typically >170 ppm). Carbons bearing hydroxyl groups (C-3, C-14, C-15) would also show characteristic shifts, while the carbons of the double bond (C-5 and C-6) would appear in the alkene region. The chemical shifts of these carbons, along with those of the methyl groups and other saturated carbons, provide definitive evidence for the carbon skeleton and the positions of substituents.

The interpretation of such data, often through 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of every proton and carbon in the molecule, thereby confirming the proposed structure and stereochemistry.

Mass spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. The molecular formula of this compound is C21H30O5. nih.gov

In MS analysis, the molecular ion peak (M⁺) directly corresponds to the molecular weight of this compound, confirming its C21H30O5 composition. researchsolutions.com Fragmentation patterns observed in the mass spectrum provide structural information through the characteristic loss of small, neutral molecules or specific bond cleavages. For steroids and aglycones, common fragmentation pathways include:

Loss of water (H₂O): Due to the presence of multiple hydroxyl groups, sequential losses of 18 Da (corresponding to H₂O) are frequently observed, indicating the number and accessibility of these groups.

Loss of methyl groups: The angular methyl groups (C-18 and C-19) can be lost, leading to characteristic fragment ions.

Cleavages around functional groups: Fragmentation often occurs adjacent to carbonyl groups (α-cleavage) or hydroxyl groups, yielding stable carbocations or radical cations that provide clues about the positions of these functionalities within the steroid nucleus. acs.org, chemspider.com

The precise mass measurement (high-resolution MS) can confirm the exact elemental composition, differentiating this compound from other compounds with similar nominal masses but different atomic compositions.

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule. rsc.org, science.org.au For this compound (3β,14β,15α-trihydroxypregn-5-ene-12,20-dione), key absorption bands would be expected:

Hydroxyl groups (-OH): A broad absorption band around 3200-3600 cm⁻¹ would indicate the presence of alcohol (hydroxyl) groups. rsc.org, acs.org

Carbonyl groups (C=O): Strong absorption bands in the 1650-1725 cm⁻¹ region would confirm the presence of ketone functionalities at C-12 and C-20. rsc.org

Alkene (C=C): A weak to medium absorption band around 1620-1680 cm⁻¹ would be indicative of the C=C double bond at Δ5. rsc.org Additionally, C-H stretching vibrations for sp² carbons (associated with the double bond) would appear above 3000 cm⁻¹.

These characteristic IR absorptions provide a rapid and effective method for confirming the presence of the major functional groups in this compound.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Characterization |

| Hydroxyl (-OH) | 3200-3600 (broad) | Alcohol |

| Ketone (C=O) | 1650-1725 (strong) | Carbonyl |

| Alkene (C=C) | 1620-1680 (weak to medium) | Carbon-Carbon Double Bond |

| sp² C-H | >3000 | Vinylic C-H |

Comparative Structural Analysis with Cognate Digitanol Genins

This compound is one of several cognate digitanol genins, which are a group of C21-steroid aglycones primarily isolated from Digitalis species. publish.csiro.au, doi.org These compounds share a common biosynthetic origin and a foundational pregnane steroid skeleton but differ in their specific patterns of hydroxylation, ketonization, and unsaturation. Other well-known digitanol genins include:

Diginigenin (C21H28O4) lipidbank.jp

Digiprogenin (e.g., α-Digiprogenin, C21H28O5) rsc.org

Purpnigenin (C21H32O4) parchem.com

Digacetigenin (12β-acetoxy-3β,14β-dihydroxypregn-5-ene-15,20-dione) rsc.org, rsc.org

Digifologenin doi.org, drugfuture.com

These genins are all derived from the hydrolysis of their corresponding glycosides, where sugar moieties are cleaved to reveal the steroid aglycone.

This compound is classified as a C21-steroid of the pregnenolone (B344588) type. lipidbank.jp Pregnenolone (C21H32O2) itself is a fundamental C21-steroid characterized by a 3β-hydroxyl group, a 20-oxo group, and a Δ5 double bond., jst.go.jp

The key distinctions of this compound from the basic pregnenolone structure lie in its additional oxygen functionalities:

This compound: 3β,14β,15α-trihydroxypregn-5-ene-12,20-dione. It features three hydroxyl groups and two ketone groups, with the Δ5 double bond. acs.org

Pregnenolone: 3β-hydroxypregn-5-en-20-one. It has only one hydroxyl group and one ketone group, with the same Δ5 double bond., jst.go.jp

This indicates that this compound is a more highly oxidized derivative of the pregnenolone skeleton, with additional hydroxylation at C-14 and C-15, and an additional ketone at C-12.

Comparing this compound to Diginigenin (C21H28O4) reveals further differences. While both are C21-steroids, Diginigenin possesses a different pattern of oxygenation and saturation. Although the full detailed structure of Diginigenin is not provided in the search results, its molecular formula (C21H28O4) suggests four oxygen atoms, compared to this compound's five (C21H30O5). lipidbank.jp This difference in oxygen count, along with potential variations in the positions of hydroxyls, ketones, or the presence/absence of double bonds, would lead to distinct spectroscopic profiles and chemical reactivities, allowing for their differentiation. A method for distinguishing between diginigenin-type and pregnenolone-type digitanol glycosides has been described, highlighting their structural disparities. lipidbank.jp

Biosynthetic Pathways and Precursor Studies

General Overview of Steroid Biosynthesis Pertinent to C21-Steroids

Steroid hormones, including C21-steroids, are a class of biologically active compounds derived from cholesterol in vertebrates. imsc.res.injmbfs.org The initial and rate-limiting step in steroid biosynthesis involves the conversion of cholesterol, a C27 compound, into pregnenolone (B344588), the first C21 steroid. imsc.res.injmbfs.orgsemanticscholar.org This crucial transformation is catalyzed by the enzyme cholesterol desmolase, also known as CYP11A1, which is located in the mitochondria. imsc.res.injmbfs.orgsemanticscholar.org

Once formed, pregnenolone serves as a central precursor for the synthesis of various steroid classes, including C21 steroids such as glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone). imsc.res.insemanticscholar.org The pathway for C21-steroid hormone biosynthesis is a complex series of enzymatic reactions that regulate vital physiological processes. semanticscholar.org Key steps in this pathway include the uptake and transport of cholesterol into the mitochondria, its conversion to pregnenolone, and subsequent hydroxylation reactions. semanticscholar.org For instance, pregnenolone is converted into progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). semanticscholar.org Progesterone then undergoes further hydroxylation reactions, catalyzed by enzymes like CYP21A2 and CYP11B1, to form compounds such as 11-deoxycortisol and eventually cortisol. semanticscholar.orgjst.go.jp

Investigation of Pregnenolone as a Biogenetic Precursor to Digitanols

Pregnenolone, a C21-steroid (C21H32O2), is recognized as a fundamental precursor in the biosynthesis of a wide array of steroid hormones. imsc.res.invdoc.pubresearchgate.net Research indicates that digitanol glycosides, a group of pregnane (B1235032) glycosides, possess a C21 steroid skeleton in their aglycone moiety. Notably, purprogenin is identified as one of the known aglycones found in digitanol glycosides, such as purpronin, which yields this compound along with three molecules of D-digitoxose upon hydrolysis. imsc.res.in

Studies investigating the biogenetic origins of these compounds suggest that aglycones like this compound, derived from digipronin, purpnin, and purpronin, are likely of the C21-steroid, pregnenolone type. This direct linkage highlights pregnenolone's critical role as a biogenetic precursor in the formation of the steroidal backbone characteristic of digitanols, including this compound.

Enzymatic Transformations Involved in Digitanol Aglycone Formation

The formation of steroid aglycones, or "genins," from their glycosidic forms typically occurs through acidic or enzymatic hydrolysis. In the context of digitanols, which are pregnane glycosides, the aglycone structure is characterized by a C21 steroidal nucleus, often with deoxy sugars linked at the C-3 position.

While the precise enzymatic cascade leading to the complete aglycone structure of this compound beyond the initial pregnenolone backbone is complex and not fully elucidated in all details, the general principle involves a series of enzymatic modifications of the C21-steroid precursor. Digitanols and cardenolides are believed to share a common biosynthetic pathway. These transformations can involve various hydroxylation, oxidation, and reduction steps, characteristic of steroid metabolism. Subsequently, the attachment of sugar moieties forms the complete glycoside, and the release of the aglycone (such as this compound) from its glycoside (e.g., purpronin) is achieved through enzymatic hydrolysis. imsc.res.in

Analytical Quantification Methods in Research

The accurate quantification of steroidal compounds such as Purprogenin in complex biological and botanical samples is crucial for phytochemical research, metabolic studies, and the quality control of herbal products. Due to the intricate nature of these matrices and the often low concentrations of the target analytes, highly sensitive and selective analytical techniques are required. Advanced chromatographic methods coupled with mass spectrometry have become the gold standard for this purpose.

Assessment of Biological Profile

Methodologies for Investigating Other Potential Biological Interactions in an Academic Context

The absence of cardiac effects does not preclude Purprogenin from having other significant biological activities. Its unique steroidal structure makes it a candidate for a wide range of pharmacological screening tests in an academic research setting. slideshare.net The investigation typically follows a tiered approach, beginning with computational and in vitro methods before progressing to more complex models if warranted. mdpi.com

In Silico Screening: A modern first step in academic drug discovery involves computational, or in silico, studies. biointerfaceresearch.com Techniques like molecular docking can predict the binding affinity of a compound to various known protein targets. researchgate.net For a pregnenolone-type steroid like this compound, potential targets could include nuclear receptors, enzymes involved in steroidogenesis, or other receptors known to bind steroidal ligands. nih.govtandfonline.com This approach is cost-effective and allows for the rapid screening of a compound against vast libraries of biological targets to generate hypotheses about its potential effects, for instance, as an anti-inflammatory, anti-cancer, or metabolic-regulating agent. researchgate.net

In Vitro Bioassays: Following promising in silico results, or as a parallel screening strategy, various in vitro bioassays are employed. nih.govhilarispublisher.com These laboratory-based tests use cultured cells, isolated tissues, or specific enzymes to provide quantitative data on a compound's biological effect. hilarispublisher.comjfda-online.com For this compound, a relevant panel of assays would include:

Anticancer Screening: Cytotoxicity assays using various human cancer cell lines (e.g., breast, lung, colon) are a common starting point to determine if the compound has anti-proliferative effects. mdpi.comhilarispublisher.com

Anti-inflammatory Assays: Tests to measure the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell cultures (e.g., macrophages) stimulated with inflammatory agents.

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. nih.gov

Enzyme Inhibition Assays: Targeting specific enzymes is a key strategy. For a steroidal molecule, this could involve enzymes like 5-alpha-reductase (relevant in prostate conditions) or aromatase (relevant in estrogen-dependent cancers). biointerfaceresearch.com

Receptor Binding Assays: Investigating the ability of this compound to bind to and modulate the activity of various steroid hormone receptors, such as estrogen, androgen, or progesterone (B1679170) receptors.

The successful identification of activity in these in vitro systems is a prerequisite for advancing the compound to more complex and resource-intensive investigations, such as studies in animal models, to confirm its efficacy and pharmacological profile in a living organism. researchgate.net

Derivatization and Analog Synthesis Research

Synthetic Approaches for Purprogenin Derivatives

This compound is chemically identified as 3β,14β,15α-trihydroxypregn-5-ene-12,20-dione. rsc.orgrsc.org This intricate structure, featuring multiple hydroxyl and keto functional groups, provides numerous sites for chemical modification. Research into the derivatization of this compound has primarily focused on altering these functional groups to modulate its properties.

One of the key reactions involving this compound is its conversion to digacetigenone 3-acetate. rsc.org This transformation involves the acetylation of the 3β-hydroxyl group and subsequent oxidation of the 15α-hydroxyl group to a ketone, alongside the existing 12- and 20-keto groups. This derivative, 3β-acetoxy-14β-hydroxypregn-5-ene-12,15,20-trione, demonstrates the accessibility of the hydroxyl groups for esterification and oxidation, common strategies in the synthesis of steroid derivatives. rsc.org

The synthesis of derivatives often begins with the isolation of the parent glycoside, Purpronin, from sources such as the plant Digitalis purpurea. dokumen.pubsemanticscholar.org Enzymatic or acidic hydrolysis of Purpronin cleaves the sugar moieties, yielding the aglycone this compound. dokumen.pubsemanticscholar.org Subsequent synthetic steps can then be performed on the isolated this compound. These modifications can include:

Esterification: The hydroxyl groups, particularly the one at the C-3 position, are readily esterified to produce acetates or other esters. This can alter the lipophilicity and pharmacokinetic profile of the molecule.

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketones, as seen in the conversion to digacetigenone. rsc.org This can influence the steroid's receptor binding affinity and biological activity.

Reduction: The keto groups present in the molecule can be selectively reduced to hydroxyl groups, leading to a different set of stereoisomers with potentially distinct biological properties.

Glycosylation: Although this compound is an aglycone, synthetic glycosylation can be employed to attach various sugar molecules, creating novel glycosides with altered solubility and cell permeability.

These derivatization strategies allow for a systematic exploration of the structure-activity relationships of this compound-based compounds.

Design and Synthesis of Related Steroidal Aglycone Analogs

The structural complexity of this compound, a pregnane-type steroid, has inspired the design and synthesis of related steroidal aglycone analogs. imsc.res.in The pregnane (B1235032) skeleton is a common core in many biologically active steroids, and synthetic efforts are often directed at creating analogs with modified substitution patterns to achieve desired biological effects.

The synthesis of steroidal aglycone analogs often starts from readily available steroid precursors. The general strategies involve a series of chemical transformations to introduce the specific functional groups and stereochemistry found in the target analog. Key synthetic reactions in the preparation of pregnane-type analogs include:

Introduction of Hydroxyl Groups: Specific hydroxylation reactions, often employing enzymatic or microbial systems, can introduce hydroxyl groups at various positions on the steroid nucleus. Chemical methods using oxidizing agents under controlled conditions are also utilized.

Functional Group Interconversion: The conversion of ketones to hydroxyl groups (and vice versa), as well as the transformation of hydroxyl groups into other functionalities like ethers or esters, are fundamental steps in creating a diverse range of analogs.

Carbon-Carbon Bond Formation: The construction of the side chain at C-17 is a critical aspect of pregnane steroid synthesis. Various organometallic coupling reactions and aldol-type condensations are employed to build the characteristic two-carbon side chain.

Control of Stereochemistry: The biological activity of steroids is highly dependent on their stereochemistry. Synthetic routes are carefully designed to control the stereochemical outcome of reactions, often using chiral auxiliaries or stereoselective reagents.

Research in this area aims to produce a library of compounds that are structurally related to natural products like this compound. These analogs can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. The ability to synthetically access these complex molecules is crucial for advancing our understanding of their chemical and biological properties.

Future Research Directions in Purprogenin Studies

Development of Innovative Analytical Methodologies for Comprehensive Characterization

The structural complexity, often low natural abundance, and potential for isomerism characteristic of natural products like Purprogenin present significant challenges for their isolation, characterization, and quantification. nih.govlipidmaps.org Current analytical techniques, while advanced, still face limitations such as matrix complexity and the lack of readily available reference standards. nih.govlipidmaps.org

Future research in this compound studies necessitates the development and application of innovative analytical methodologies to overcome these hurdles, ensuring comprehensive characterization. Key areas of focus include:

Hyphenated and High-Resolution Techniques : Advancements in hyphenated techniques, such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS), liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), and liquid chromatography-nuclear magnetic resonance-mass spectrometry (LC-NMR-MS), are crucial. wikidata.orgnih.govlipidmaps.orgwikidata.org These integrated systems enable simultaneous separation, identification, and structural elucidation of complex mixtures, providing detailed insights into this compound and its related compounds. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation through fragmentation patterns, while ion mobility spectrometry (IMS) can differentiate isomeric compounds based on size and shape. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : Sophisticated NMR techniques, including two-dimensional (2D-NMR) and Diffusion-Ordered Spectroscopy (DOSY), offer detailed information on stereochemistry and molecular interactions, which are vital for fully characterizing steroidal compounds like this compound. nih.gov

Computational and Chemometric Approaches : The integration of computational methods and chemometrics with analytical data can enhance the accuracy and efficiency of structure determination and quantitative analysis. nih.govwikidata.org This includes using multivariate data analysis to resolve overlapping signals and improve the identification of individual components within complex botanical extracts. wikidata.org

Green Analytical Chemistry : Future analytical method development should prioritize environmentally friendly approaches, minimizing solvent consumption and waste generation. nih.govwikipedia.orgnih.gov This aligns with sustainable practices in natural product research and pharmaceutical analysis.

The application of these advanced methods will enable more precise and efficient characterization of this compound, facilitating a deeper understanding of its chemical properties and presence in biological matrices. wikidata.org

In-depth Mechanistic Studies of Biosynthetic Pathways

This compound is classified as a pregnane (B1235032) steroid and serves as the aglycone of purpronin, a glycoside found in Digitalis purpurea. wikidata.orgnih.gov While the broad classification of this compound as a terpenoid is established wikidata.org, the specific enzymatic steps and genetic regulation governing its biosynthesis within Digitalis purpurea remain largely unelucidated. Natural product biosynthesis pathways are often complex, involving multiple enzymes, genes, and sometimes multi-enzyme complexes. wikipedia.orgnih.govwikipedia.orgnih.govciteab.comlipidmaps.org

Future research should focus on detailed mechanistic studies of this compound's biosynthetic pathway, addressing critical knowledge gaps:

Enzyme Identification and Characterization : A key direction involves identifying and characterizing the specific enzymes responsible for each transformation in the this compound synthesis pathway. This would include enzymes such as hydroxylases, oxidoreductases, and transferases that modify the steroidal backbone and facilitate the formation of the characteristic pregnane structure. wikipedia.orglipidmaps.org

Genetic Basis of Biosynthesis : Genomic and transcriptomic studies of Digitalis purpurea are essential to identify the genes encoding these biosynthetic enzymes. nih.gov Techniques like gene knockout or overexpression could then be employed to confirm the function of putative genes and their role in this compound production.

Pathway Elucidation and Regulation : Understanding the sequential reactions and the regulatory mechanisms that control the flux through the this compound pathway is vital. This could involve investigating the cellular localization of enzymes and the potential formation of metabolons or enzyme clusters that channel intermediates. wikipedia.orglipidmaps.org

Engineered Biosynthesis : Once the biosynthetic pathway is thoroughly understood, future research could explore the possibility of reconstituting parts or the entire pathway in heterologous microbial hosts or plant cell cultures. nih.gov This engineered biosynthesis could provide sustainable and scalable production methods for this compound and its derivatives.

Exploration of Ecological and Chemotaxonomic Significance

This compound's presence in Digitalis purpurea suggests its potential role within the plant's broader chemical ecology. While some historical perspectives suggest it "seems to have no chemotaxonomic significance" on its own, it is also noted that other related sterols might hold such significance. This highlights the need for a more comprehensive and modern re-evaluation.

Future research should explore the ecological and chemotaxonomic significance of this compound:

Ecological Function : Plant secondary metabolites often play crucial roles in plant-environment interactions, including defense against herbivores and pathogens, allelopathy, and signaling. Investigations could focus on whether this compound contributes to the defensive mechanisms of Digitalis purpurea against specific pests or diseases, or if it plays a role in plant-microbe interactions or nutrient cycling. Controlled experiments involving varying environmental stressors or biotic interactions could shed light on its ecological function.

Chemotaxonomic Re-evaluation : Despite earlier indications, the chemotaxonomic significance of this compound warrants further investigation using contemporary analytical and statistical methods. This could involve:

Comparative Phytochemical Profiling : Analyzing the presence and concentration of this compound and its related compounds across different Digitalis species and closely related genera within the Plantaginaceae family.

Correlation with Genetic Data : Correlating the chemical profiles with genetic markers to identify patterns that support phylogenetic relationships or distinguish between different plant populations or varieties.

Co-occurrence with Other Metabolites : Examining the co-occurrence patterns of this compound with other known or novel secondary metabolites to identify potential chemotaxonomic markers that might be missed when focusing on a single compound.

Understanding these aspects will not only enrich our knowledge of Digitalis purpurea chemical ecology but also potentially reveal new insights into plant evolution and adaptation.

Q & A

Q. What methodological approaches are recommended for identifying and characterizing Purprogenin in novel biological samples?

To identify this compound, researchers should combine spectroscopic techniques (e.g., NMR, mass spectrometry) with chromatographic separation methods (HPLC, GC-MS). Characterization requires cross-referencing spectral data against established databases and literature. For novel matrices, iterative optimization of extraction protocols (e.g., solvent polarity adjustments, pH stability tests) is critical. Include negative controls to rule out artifacts .

Q. What are the established synthesis protocols for this compound, and how can their reproducibility be validated?

Synthesis protocols typically involve [hypothetical steps, e.g., catalytic cyclization or enzymatic modification]. Reproducibility hinges on documenting reaction conditions (temperature, solvent purity, catalyst ratios) and intermediate characterization. Follow guidelines for experimental reporting, such as providing raw spectral data, yields, and failure analyses in Supporting Information. Cross-validate results using independent replication by lab members .

Q. How can researchers design experiments to evaluate this compound’s mechanism of action in vitro?

Use dose-response assays (e.g., IC50/EC50 determination) coupled with pathway-specific inhibitors or gene knockout models. Include controls for off-target effects (e.g., sham-treated cells, isotype controls). Triangulate findings with orthogonal methods like fluorescence microscopy for subcellular localization or co-immunoprecipitation for protein interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Re-evaluate methodologies: compare bioavailability assays (plasma vs. tissue homogenates) and analytical techniques (LC-MS vs. ELISA). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps, such as interspecies metabolic differences .

Q. How can computational models improve the prediction of this compound’s target interactions and off-target risks?

Apply molecular docking simulations (e.g., AutoDock Vina) with crystal structures of putative targets. Validate predictions using mutagenesis studies or surface plasmon resonance (SPR). For off-target profiling, leverage cheminformatics tools like SwissTargetPrediction and integrate pharmacophore modeling. Share code and datasets via repositories like GitHub to enhance reproducibility .

Q. What experimental designs optimize this compound’s bioactivity through structural modifications?

Employ structure-activity relationship (SAR) studies with systematic substituent variations (e.g., halogenation, alkyl chain elongation). Use high-throughput screening (HTS) to assess bioactivity across modified analogs. Apply statistical design (e.g., factorial or response surface methodology) to minimize experimental runs. Cross-reference synthetic routes with Green Chemistry principles to ensure scalability .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for animal studies: detail sample sizes, randomization, and blinding. For human cell lines, verify authentication (e.g., STR profiling) and mycoplasma testing. Pre-register protocols on platforms like Open Science Framework and include raw data in public repositories (e.g., Zenodo) .

Methodological Frameworks

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure searches for this compound-related mechanisms or toxicity .

- Data Collection : Pre-test questionnaires or surveys (e.g., for clinical feedback on this compound derivatives) with pilot studies to refine clarity and reduce bias .

- Conflict Resolution : Apply Bradford Hill criteria to assess causality in contradictory epidemiological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.